BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Structural authentication Chemical procurement Thienopyrazole chemotype

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS 361168-25-4, PubChem CID is a synthetic, low-molecular-weight (307.8 g/mol) thieno[3,4-c]pyrazole derivative bearing a 4-chlorophenyl substituent at the N2 position and a propanamide moiety at the C3 position. The thieno[3,4-c]pyrazole scaffold is recognized in patent literature as a privileged kinase-inhibitor core structure, particularly for interleukin-2-inducible T-cell kinase (ITK) and related tyrosine kinases.

Molecular Formula C14H14ClN3OS
Molecular Weight 307.8
CAS No. 361168-25-4
Cat. No. B2461616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
CAS361168-25-4
Molecular FormulaC14H14ClN3OS
Molecular Weight307.8
Structural Identifiers
SMILESCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H14ClN3OS/c1-2-13(19)16-14-11-7-20-8-12(11)17-18(14)10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
InChIKeyHVLCLIVPTHESNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS 361168-25-4): Core Structural Identity and Compound Class Procurement Overview


N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (CAS 361168-25-4, PubChem CID 4079805) is a synthetic, low-molecular-weight (307.8 g/mol) thieno[3,4-c]pyrazole derivative bearing a 4-chlorophenyl substituent at the N2 position and a propanamide moiety at the C3 position [1]. The thieno[3,4-c]pyrazole scaffold is recognized in patent literature as a privileged kinase-inhibitor core structure, particularly for interleukin-2-inducible T-cell kinase (ITK) and related tyrosine kinases [2]. This compound serves as a late-stage screening or building-block candidate in medicinal chemistry programs targeting kinase-dependent pathways.

Why Generic Substitution of Thieno[3,4-c]pyrazole Analogs Fails for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (361168-25-4)


Broad class-level substitution of thieno[3,4-c]pyrazole-containing compounds is not scientifically defensible because the 4-chlorophenyl N2-substituent on this specific scaffold imparts distinct physicochemical and target-binding properties that are not conserved across N2-aryl analogs [1]. The closest publicly documented comparator, the N2-(2-methylphenyl) analog (PubChem CID 3238449), demonstrates measurable yet weak activity (IC50 ~ 50,000 nM) against serine/threonine-protein kinase D1 in a high-throughput screening format [2]; however, subtle substituent electronic effects, lipophilicity changes, and steric differences between the 4-chlorophenyl and 2-methylphenyl groups can shift kinase selectivity profiles by orders of magnitude within the same chemotype, as is well-established in kinase inhibitor structure-activity relationships.

Quantitative Differentiation Evidence for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (361168-25-4) Versus Closest Analogs


Structural Identity Verification: CAS 361168-25-4 as a Distinct N2-(4-Chlorophenyl) Thieno[3,4-c]pyrazole Congener

The compound CAS 361168-25-4 is unambiguously distinguished from all other thieno[3,4-c]pyrazole analogs by its unique InChIKey (HVLCLIVPTHESNC-UHFFFAOYSA-N) and the presence of a 4-chlorophenyl substituent at the N2 position combined with a propanamide at C3 [1]. The closest structurally documented analog, N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide (CID 3238449), differs by replacement of the 4-chlorophenyl group with a 2-methylphenyl group, which alters both the electronic nature (Cl is electron-withdrawing; CH3 is electron-donating) and the steric topology at the N2 position [2]. This structural difference is absolute: the two compounds are not interchangeable in any experimental context.

Structural authentication Chemical procurement Thienopyrazole chemotype

Patent-Documented Kinase Inhibitor Scaffold Classification: Thieno[3,4-c]pyrazole Privileged Structure Status

The thieno[3,4-c]pyrazole core of CAS 361168-25-4 is explicitly claimed in patent RU2358978C2 as a kinase-inhibitory scaffold, with particular emphasis on interleukin-2-inducible T-cell kinase (ITK) inhibition [1]. The 4-chlorophenyl N2-substituted variant falls within the Markush structure of formula (I) and preferred sub-formula (Ia), which encompasses compounds where X = N, C-Br, or C-H, and R5 includes optionally substituted aryl groups including halogenated phenyl rings. This patent-derived classification provides a target-class rationale for prioritization that is not available for many vendor-listed thienopyrazole building blocks lacking kinase-specific IP linkage.

Kinase inhibition ITK Intellectual property Drug discovery scaffold

Comparative LogP and Lipophilic Ligand Efficiency Differentiation: 4-Cl vs. 2-CH3 N2-Aryl Substituent Effect

The XLogP3-AA value for CAS 361168-25-4 (4-chlorophenyl analog) is 2.6, as computed and reported by PubChem [1]. For the 2-methylphenyl comparator CID 3238449, the computed XLogP3-AA is 2.3 [2]. The difference of +0.3 log units reflects the increased lipophilicity conferred by the chlorine atom. While this difference appears modest, in the context of kinase inhibitor optimization, a ΔLogP of 0.3 can meaningfully shift aqueous solubility, plasma protein binding, and off-target promiscuity profiles [3].

Lipophilicity LogP Physicochemical property Drug-likeness Kinase inhibitor design

Bioactivity Gap Analysis: 4-Chlorophenyl Target Compound vs. 2-Methylphenyl Analog in PKD HTS Assay

The 2-methylphenyl analog (CID 3238449) has a publicly reported IC50 of 5.00E+4 nM (50 µM) against serine/threonine-protein kinase D1 (PKD) in a high-throughput screening assay conducted at the University of Pittsburgh Molecular Screening Center (PubChem AID 1408) [1]. For the target compound CAS 361168-25-4 (4-chlorophenyl analog), no corresponding PKD IC50 data are publicly available in PubChem BioAssay or BindingDB as of the search date [2]. This data gap is itself a differentiation point: the 4-chlorophenyl analog has not been screened in this specific assay, meaning its PKD inhibitory activity—and by extension its kinase selectivity profile—remains unknown and must be experimentally determined. Researchers should not assume that the 50 µM weak activity of the methyl analog extrapolates to the chloro analog.

Kinase assay PKD HTS Bioactivity comparison Screening triage

Hydrogen-Bond Donor/Acceptor Profile and Its Predicted Impact on Kinase Hinge-Region Binding Versus N2-Methyl and N2-Phenyl Analogs

CAS 361168-25-4 possesses 1 hydrogen bond donor (the propanamide NH) and 3 hydrogen bond acceptors (amide carbonyl, pyrazole N, and thiophene S), as computed by PubChem [1]. This HBD/HBA count is conserved across the N2-methyl analog (CID 3238449) and the N2-phenyl analog (N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide) [2]. However, the 4-chlorophenyl group introduces a halogen atom capable of participating in halogen-bonding interactions with kinase hinge-region backbone carbonyl oxygens—a feature absent in the methyl and unsubstituted phenyl analogs [3]. Halogen bonding at the hinge region has been demonstrated to enhance binding affinity for certain kinase targets by 0.5–2 kcal/mol in structurally optimized systems, though this has not been experimentally verified for this specific compound [3].

Hinge-binding Kinase pharmacophore Hydrogen bonding Docking Medicinal chemistry design

Molecular Weight and Clearance-Relevant Physicochemical Differentiation: Target Compound vs. Larger N2-Functionalized Thienopyrazole Analogs

With a molecular weight of 307.8 g/mol, CAS 361168-25-4 sits below the 350 Da threshold often associated with favorable metabolic stability and renal clearance in lead-like chemical space [1]. In contrast, many extended thienopyrazole analogs cataloged in vendor databases and patent literature feature larger N2-substituents (e.g., 3-cyclopentyl-N-[2-(4-nitrophenyl)-5,5-dioxo-2,4,5,6-tetrahydrothieno[3,4-c]pyrazol-3-yl]propanamide, MW 418.47 g/mol) or additional functionalization at C3 that pushes molecular weight above 400 Da . The lower MW of the target compound makes it a more attractive starting point for fragment-based or lead-like kinase inhibitor optimization campaigns where maintaining molecular weight below 350 Da is a design constraint.

Molecular weight Metabolic clearance Lead-likeness Fragment-based drug discovery

Highest-Confidence Research and Industrial Application Scenarios for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide (361168-25-4)


Kinase Inhibitor Scaffold-Hopping Campaigns Requiring a Halogenated N2-Aryl Thieno[3,4-c]pyrazole Building Block

Based on the patent classification as a kinase inhibitor scaffold [1] and the presence of a halogen atom capable of hinge-region halogen bonding [2], CAS 361168-25-4 is most appropriately deployed as a core scaffold in scaffold-hopping exercises targeting kinases with halogen-accepting hinge residues. The compound's 4-chlorophenyl group provides a chemical handle for exploring halogen-dependent binding modes that are inaccessible to methyl- or hydrogen-substituted N2-phenyl analogs.

PKD Selectivity Profiling: Head-to-Head Comparison with the N2-(2-Methylphenyl) Congener

The documented weak PKD inhibitory activity of the 2-methylphenyl analog (IC50 = 50 µM) [1] establishes a baseline for comparative kinase profiling. Procuring CAS 361168-25-4 alongside the methyl comparator enables direct experimental determination of whether the 4-chlorophenyl substitution shifts PKD potency, alters kinase selectivity, or introduces activity against orthogonal kinase targets. This head-to-head experiment is the most immediate and scientifically justified application given the current evidence landscape.

Lead-Like Fragment Optimization with Favorable MW-Dependent ADME Properties

At 307.8 g/mol, CAS 361168-25-4 resides in lead-like chemical space [1] and is significantly lighter than many extended thienopyrazole derivatives (>380 g/mol). This property makes it suitable for fragment-growing or lead-optimization workflows where maintaining low molecular weight is critical for achieving oral bioavailability. Researchers designing kinase inhibitor lead series with MW constraints should prioritize this compound over higher-MW thienopyrazole analogs.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment for Thieno[3,4-c]pyrazole Kinase Inhibitors

The compound's structural placement within the Markush claims of RU2358978C2 [1] provides a concrete entry point for IP landscape analysis. Organizations conducting freedom-to-operate assessments for thienopyrazole-based kinase inhibitors can use this compound as a representative example to map the scope of existing patent protection and identify white spaces for novel composition-of-matter claims.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.